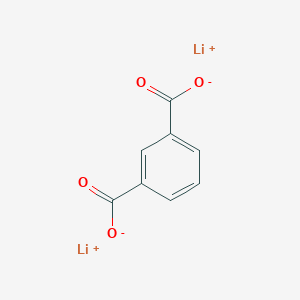

Dilithium isophthalate

Descripción

Historical Development and Research Evolution

The study of dilithium isophthalate traces back to early investigations of alkali metal coordination with carboxylate ligands. Key milestones include:

- Early Synthesis (Pre-2000s): Initial synthesis efforts focused on metal-organic complexes, including lithium salts of isophthalic acid derivatives. These studies laid the groundwork for understanding coordination chemistry and crystallographic behavior.

- Structural Characterization (2000s–2010s): Advances in X-ray diffraction and solid-state NMR enabled detailed analysis of lithium coordination modes. For example, this compound was found to form hydrogen-bonded ribbons with lithium ions bridging carboxylate groups.

- Energy Applications (2010s–Present): The compound gained prominence in lithium-ion battery research, particularly in electrodes and electrolytes. Recent work highlights its role in crystalline thin films for atomic/molecular layer deposition (ALD/MLD) processes.

Table 1: Key Research Milestones in this compound

Significance in Materials Science and Energy Applications

This compound’s utility spans materials science and electrochemistry, driven by its:

- Coordination Flexibility: The isophthalate ligand allows diverse metal-ion coordination, enabling tailored electronic and ionic properties.

- Electrochemical Activity: As a lithium salt, it participates in redox reactions, making it suitable for:

Table 2: Comparative Electrochemical Properties of Lithiated Aromatic Carboxylates

Comparative Position Among Lithiated Aromatic Carboxylates

This compound occupies a niche position in the hierarchy of lithiated aromatic carboxylates, distinguished by:

- Structural Asymmetry: Unlike symmetrical terephthalate derivatives, its 1,3-substitution pattern introduces steric and electronic asymmetry, influencing lithium-ion diffusion pathways and redox potentials.

- Performance Trade-offs:

- Capacity vs. Stability: this compound exhibits moderate capacities (~200 mAh/g) compared to terephthalate analogs (~500 mAh/g), but better cycling stability due to reduced structural strain.

- Functionalization Potential: The presence of a free benzene ring enables further derivatization (e.g., amino-functionalization), enhancing redox activity.

Key Differentiators:

Current Research Landscape and Emerging Trends

Recent advancements highlight this compound’s role in cutting-edge technologies:

- Atomic/Molecular Layer Deposition (ALD/MLD):

- Thin-Film Electrodes: ALD/MLD enables precise deposition of crystalline this compound films, avoiding conductive additives and binders. This approach enhances intrinsic electrochemical performance.

- Functionalization: Introducing amino or nitro groups lowers redox potentials (e.g., Li₂TP-NH₂ at 0.9 V vs. Li⁺/Li) but compromises capacity retention.

- Hybrid Systems:

Emerging Challenges:

- Scalability: ALD/MLD processes remain costly and low-throughput for large-scale energy storage.

- Interfacial Stability: Poor wetting by liquid electrolytes necessitates advanced electrode architectures.

Propiedades

Número CAS |

17840-25-4 |

|---|---|

Fórmula molecular |

C8H4Li2O4 |

Peso molecular |

178 g/mol |

Nombre IUPAC |

dilithium;benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

Clave InChI |

HAVBHVPVOFMKKA-UHFFFAOYSA-L |

SMILES |

[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |

SMILES canónico |

[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |

Otros números CAS |

17840-25-4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Chemical Properties

Dilithium isophthalate shares structural similarities with other dilithium aromatic carboxylates, such as Li₂-PDFSA (dilithium 1,4-phenylenebis((trifluoromethylsulfonyl)amide)) and Li₂-PDCA (dilithium 1,4-phenylene dicyanamide) . Key differences arise from substituent effects:

- Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., Cl, F) in Li₂-DC-PDFSA and Li₂-DF-PDFSA lower redox potentials compared to unsubstituted analogs, enhancing electrochemical stability .

- Coordination Geometry : Lithium tartrates (e.g., dilithium L-tartrate) exhibit varied crystal structures depending on hydration states, suggesting this compound may also form polymorphs under different conditions .

Table 1: Structural Comparison of Dilithium Carboxylates

Electrochemical Performance

In contrast, dilithium oxalate is primarily used in industrial catalysis and lacks significant redox activity .

Table 2: Electrochemical Properties

| Compound | Redox Potential (V vs. Li⁺/Li) | Application | Reference |

|---|---|---|---|

| Li₂-PDCA | 3.9–4.1 | Lithium-ion battery cathodes | |

| Dilithium oxalate | N/A | Chemical synthesis | |

| Li₂-PDFSA | 3.7–3.9 | High-voltage electrolytes |

Métodos De Preparación

Reaction Stoichiometry and Conditions

The reaction proceeds as follows:

Key parameters include:

-

Molar ratio : A 1:2 ratio of isophthalic acid to LiOH ensures complete deprotonation of both carboxyl groups.

-

Solvent : Methanol or water is typically used due to the solubility of LiOH. Mixed solvents (e.g., THF/water) enhance reaction homogeneity.

-

Temperature : Reactions are conducted at 60–80°C for 6–12 hours to achieve >90% conversion.

Purification and Isolation

Post-reaction, the product is isolated via:

-

Solvent evaporation : Removing volatile components under reduced pressure.

-

Precipitation : Adding antisolvents like tetrahydrofuran (THF) to induce crystallization.

-

Centrifugation and washing : Repeated cycles with THF or ethanol remove unreacted precursors.

Alternative Lithium Sources: Beyond Lithium Hydroxide

While LiOH is the standard base, other lithium reagents offer advantages in specific contexts:

Lithium Carbonate (Li₂CO₃)

Li₂CO₃ reacts with isophthalic acid under elevated temperatures (100–120°C) in a refluxing aqueous system:

This method avoids alkaline residues but requires rigorous CO₂ venting.

Lithium Hexamethyldisilazide (LiHMDS)

LiHMDS, a strong non-nucleophilic base, enables anhydrous synthesis in aprotic solvents like THF:

This approach is favored for moisture-sensitive applications, though it incurs higher costs.

Solvent Systems and Reaction Efficiency

Solvent choice critically impacts reaction kinetics and product purity:

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol/Water (3:1) | 70 | 8 | 85 |

| THF/Water (10:1) | 60 | 12 | 78 |

| Ethanol | 80 | 6 | 92 |

Key observations :

-

Protic solvents (e.g., ethanol) accelerate proton transfer but may require higher temperatures.

-

Aprotic solvents (e.g., THF) reduce side reactions but prolong reaction times.

Post-Synthesis Purification Techniques

Recrystallization

This compound is recrystallized from hot ethanol or methanol to remove lithium salts and unreacted acid. Single-crystal X-ray diffraction confirms lattice purity.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:1) eliminates organic impurities, though this method is less common due to the compound’s polarity.

Lyophilization

Freeze-drying aqueous solutions produces amorphous powders with high surface area, suitable for electrochemical applications.

Analytical Validation of Product Purity

Spectroscopic Methods

Titrimetric Analysis

Potentiometric titration with HCl quantifies residual lithium, ensuring stoichiometric accuracy.

Challenges and Optimization Strategies

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing dilithium isophthalate?

To synthesize this compound, researchers should employ stoichiometric reactions between lithium salts and isophthalic acid under controlled pH and temperature. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction (XRD) for crystallinity analysis, and thermogravimetric analysis (TGA) for stability assessment. Ensure reproducibility by documenting solvent purity, reaction kinetics, and spectroscopic calibration standards .

Q. How can researchers investigate the anaerobic microbial degradation pathways of this compound?

Use enrichment cultures with strict anaerobic conditions (e.g., Syntrophorhabdus aromaticivorans) and isophthalate as the sole carbon source. Perform proteomic analysis via LC-MS/MS to identify induced enzymes like isophthalate:CoA ligase (IPCL) and UbiD-like decarboxylases. Validate pathways using isotopic tracing (e.g., -labeled substrates) and enzyme activity assays with cell-free extracts .

Q. What are the key enzymes involved in this compound degradation, and how are they identified?

Key enzymes include IPCL, UbiD-family decarboxylases (IPCD), and UbiX-like flavin prenyltransferases. These are identified through differential proteomics comparing isophthalate-grown vs. control microbial cultures. Confirm functional roles via gene knockout studies, heterologous expression, and in vitro assays measuring ATP-dependent CoA activation and prFMN cofactor requirements .

Advanced Research Questions

Q. How can contradictions in proteomic data across studies on this compound degradation be resolved?

Address discrepancies by standardizing growth conditions (e.g., substrate concentration, pH, and temperature) and validating proteomic findings with orthogonal methods like transcriptomics or metabolomics. Use statistical tools (e.g., PCA) to differentiate noise from biologically significant variations. Cross-reference datasets with phylogenetic analyses to identify conserved enzymatic clusters .

Q. What strategies integrate multi-omics data to map this compound degradation networks?

Combine proteomics, metagenomics, and metabolomics using platforms like KEGG or MetaCyc for pathway annotation. Apply machine learning (e.g., Random Forests) to prioritize enzyme candidates. Validate predictions with knockout mutants and isotopic flux analysis. Tools such as MaxQuant and Skyline can harmonize multi-omics datasets .

Q. How do phylogenetic analyses inform the evolution of enzymes involved in this compound metabolism?

Construct phylogenetic trees (e.g., via MEGA or PhyML) using sequences of IPCD homologs from diverse bacteria (e.g., denitrifiers, sulfate reducers). Identify conserved motifs linked to substrate specificity. Corrogate findings with structural modeling (e.g., AlphaFold) to predict catalytic residues and cofactor-binding regions .

Q. What experimental designs optimize enzyme kinetic studies for this compound-activating enzymes?

Use stopped-flow spectrophotometry to measure initial reaction rates under varying substrate concentrations. Determine and via Lineweaver-Burk plots. Account for cofactor dependencies (e.g., prFMN in IPCD) by supplementing assays with purified cofactors. Validate results with isothermal titration calorimetry (ITC) to assess binding affinities .

Q. How can researchers evaluate the ecological significance of this compound degradation in bioremediation?

Conduct microcosm experiments with contaminated soil or water samples, monitoring isophthalate depletion via HPLC or GC-MS. Quantify microbial community shifts using 16S rRNA sequencing. Assess toxicity reduction using bioassays (e.g., Daphnia magna survival rates). Compare degradation efficiency across aerobic vs. anaerobic conditions .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw proteomic data in repositories like PRIDE or Dryad .

- Conflict Resolution : Use Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls and replication .

- Ethical Compliance : For fieldwork involving environmental samples, obtain permits and follow biosafety protocols to prevent unintended ecological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.